N-((4-(3-chlorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
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Description
N-((4-(3-chlorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C32H26ClFN6O3S2 and its molecular weight is 661.17. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
- Synthesis Techniques and Structural Insights : The compound is involved in the synthesis of various structures like thiazoles and thioamides, demonstrating its utility in the development of new molecular frameworks. For example, the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles showcased the potential of such compounds in crystallography and structural biology (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Pharmacological Evaluation
- Pharmacological Properties : Research indicates the compound's relevance in pharmacological evaluations, particularly in the context of antimicrobial and antifungal activities. For instance, a study on the synthesis and pharmacological evaluation of pyrazolines based thiazolidin-4-one derivatives, which are related to the compound , revealed promising properties regarding anti-cancer and HIV treatments (Patel et al., 2013).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Potential : Investigations into compounds structurally similar to N-((4-(3-Chlorophenyl)-5-((2-(5-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-Triazol-3-yl)methyl)thiophene-2-carboxamide have shown significant antimicrobial and antifungal effects. For example, studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides demonstrated their potential in combating bacterial and fungal infections (Köysal, Işık, Sahin, & Palaska, 2005).
Biochemical Applications
- Biochemical Analysis and Interaction Studies : The compound's analogs have been used in biochemical analyses, including molecular docking and quantum chemical calculations. This indicates its potential in understanding biological interactions and mechanisms at the molecular level, as exemplified in the study of methoxy- and fluorine-substituted analogs for CB1 cannabinoid receptor binding (Tobiishi et al., 2007).
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26ClFN6O3S2/c1-43-25-13-9-20(10-14-25)26-17-27(21-7-11-23(34)12-8-21)40(38-26)30(41)19-45-32-37-36-29(18-35-31(42)28-6-3-15-44-28)39(32)24-5-2-4-22(33)16-24/h2-16,27H,17-19H2,1H3,(H,35,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWIQYAYJVIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC(=CC=C5)Cl)CNC(=O)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26ClFN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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